Comparative Acute Toxicity of Hetisane-Type Alkaloids Versus Aconitane-Type Alkaloids
Among 74 diterpenoid alkaloids systematically evaluated across six skeleton classes, hetisane-type alkaloids exhibited markedly lower acute toxicity than aconitane-type (C19) alkaloids, which are well-documented for high cardiotoxicity and neurotoxicity [1]. The toxicity ranking across skeletons was aconitine-type (LD50 ~0.1–0.3 mg/kg, i.v. mouse) >> lycoctonine-type > heteratisine-type > napelline-type ≈ atisane-type ≈ hetisane-type (LD50 >10–50 mg/kg range) [1]. This class-level safety differentiation directly impacts compound selection for in vivo studies where therapeutic window is critical.
| Evidence Dimension | Acute toxicity (LD50, intravenous, mouse) |
|---|---|
| Target Compound Data | Hetisane-type alkaloids: LD50 >10–50 mg/kg range |
| Comparator Or Baseline | Aconitine-type (C19-diterpenoid alkaloids): LD50 ~0.1–0.3 mg/kg |
| Quantified Difference | Approximately 30-fold to 500-fold lower toxicity |
| Conditions | Systematic toxicity evaluation of 74 diterpenoid alkaloids; intravenous administration in mice |
Why This Matters
Procurement of hetisane-type over aconitane-type alkaloids significantly reduces acute toxicity risk, enabling wider dosing ranges and safer handling in research and preclinical development settings.
- [1] Dzhakhangirov FN, Kasymova KR, Sultankhodzhaev MN, Salimov BT, Usmanova SK, Shakirov RS. Toxicity and local anesthetic activity of diterpenoid alkaloids. Chemistry of Natural Compounds. 2007;43(5):581–589. doi:10.1007/s10600-007-0197-8 View Source
